REACTION_SMILES
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[B:19]([Br:20])([Br:21])[Br:22].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH2:9][C:10]([CH3:11])([CH3:12])[c:13]1[n:14][n:15][c:16]([NH2:18])[s:17]1.[Cl:24][CH2:25][Cl:26].[OH2:23]>>[OH:8][CH2:9][C:10]([CH3:11])([CH3:12])[c:13]1[n:14][n:15][c:16]([NH2:18])[s:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(COCc1ccccc1)c1nnc(N)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(CO)c1nnc(N)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |